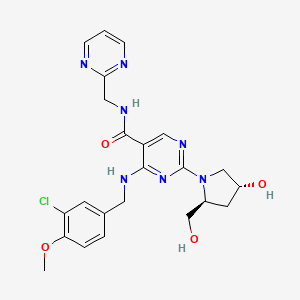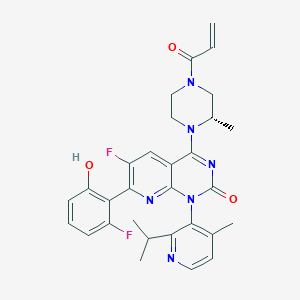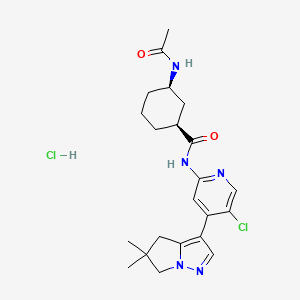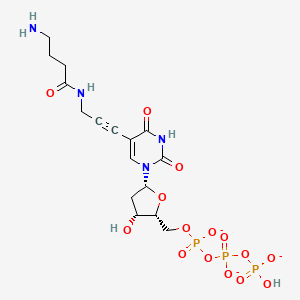![molecular formula C25H19F2N5O2 B1192263 (5S)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B1192263.png)
(5S)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BAY-899 is a Potent and Selective Antagonist of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels In Vivo
Scientific Research Applications
Application in Osteoporosis Treatment and Prevention
One of the primary scientific research applications of compounds structurally related to (5S)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide is in the treatment and prevention of osteoporosis. Compounds such as 3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid have been identified as potent and selective antagonists of the αvβ3 receptor, showing significant promise in in vivo models of bone turnover. Such compounds are considered for clinical development specifically for osteoporosis treatment (Coleman et al., 2004).
Synthesis and Characterization
Research has also focused on the synthesis and characterization of related compounds. For instance, studies on the synthesis of pyrido[2,3-d]pyrimidines and 1,8-naphthyridines reveal methodologies for creating structurally similar compounds, which are valuable for further pharmacological studies (Haber et al., 1991).
Non-Linear Optical (NLO) Properties and Molecular Docking
Further, there has been an exploration into the non-linear optical (NLO) properties and molecular docking analyses of related compounds. This includes studies on compounds like 6-amino-5-cyano-4-(4-fluorophenyl)-2-oxo-N-(pyridin-2-yl)-2H-[1,2'-bipyridine]-3-carboxamide, which show potential in the inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
Antimicrobial Applications
Additionally, derivatives of related chemical structures have shown antimicrobial activity. The synthesis of 3-(4-arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-ones, for example, demonstrates higher antimicrobial activity against Staphylococcus aureus, highlighting the potential of these compounds in developing new antibacterial agents (Vlasov et al., 2018).
Potential in Cancer Treatment
Research into the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases indicates potential applications in cancer treatment. These studies reveal the structure-activity relationship and cytotoxicity against various human cancer cell lines, suggesting the therapeutic potential of these compounds in oncology (Hassan et al., 2015).
properties
Molecular Formula |
C25H19F2N5O2 |
|---|---|
Molecular Weight |
459.4568 |
IUPAC Name |
(5S)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide |
InChI |
InChI=1S/C25H19F2N5O2/c26-17-5-3-16(4-6-17)23-21-2-1-12-28-22(21)11-13-32(23)25(33)31-19-14-29-24(30-15-19)34-20-9-7-18(27)8-10-20/h1-10,12,14-15,23H,11,13H2,(H,31,33)/t23-/m0/s1 |
InChI Key |
VKQBTIMLSDGNLG-QHCPKHFHSA-N |
SMILES |
C1CN(C(C2=C1N=CC=C2)C3=CC=C(C=C3)F)C(=O)NC4=CN=C(N=C4)OC5=CC=C(C=C5)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BAY-899 ; BAY899; BAY 899; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide](/img/structure/B1192204.png)